molecular formula C28H29N3O3 B11308933 1-benzyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

1-benzyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one

Cat. No.: B11308933
M. Wt: 455.5 g/mol
InChI Key: GOLNSFYKUMDWRM-UHFFFAOYSA-N
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Description

1-benzyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic compound that features a benzodiazole ring fused with a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one typically involves multiple steps:

    Formation of the Benzodiazole Ring: This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Attachment of the Pyrrolidinone Moiety: The pyrrolidinone ring can be introduced via a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Hydroxy and Phenoxy Groups: These functional groups can be added through nucleophilic substitution reactions, often using alkyl halides and phenols in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide) in the presence of an acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, phenols, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-benzyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving benzodiazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or other proteins that are involved in biological pathways.

    Pathways Involved: The compound may modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-benzyl-4-{1-[2-hydroxy-3-(2-chlorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
  • 1-benzyl-4-{1-[2-hydroxy-3-(2-fluorophenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one

Uniqueness

1-benzyl-4-{1-[2-hydroxy-3-(2-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is unique due to the presence of the 2-methylphenoxy group, which can impart specific chemical and biological properties that are distinct from its analogs with different substituents.

Properties

Molecular Formula

C28H29N3O3

Molecular Weight

455.5 g/mol

IUPAC Name

1-benzyl-4-[1-[2-hydroxy-3-(2-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C28H29N3O3/c1-20-9-5-8-14-26(20)34-19-23(32)18-31-25-13-7-6-12-24(25)29-28(31)22-15-27(33)30(17-22)16-21-10-3-2-4-11-21/h2-14,22-23,32H,15-19H2,1H3

InChI Key

GOLNSFYKUMDWRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)CC5=CC=CC=C5)O

Origin of Product

United States

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